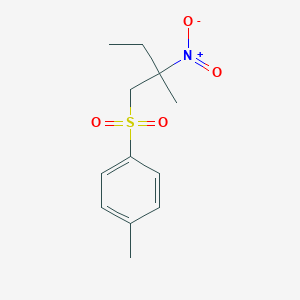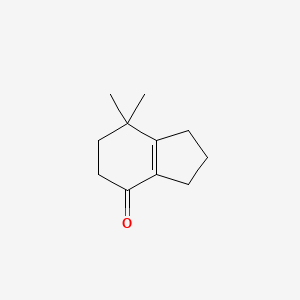
4H-Inden-4-one, 1,2,3,5,6,7-hexahydro-7,7-dimethyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4H-Inden-4-one, 1,2,3,5,6,7-hexahydro-7,7-dimethyl- is a chemical compound with the molecular formula C14H22O. It is a derivative of indanone, characterized by its hexahydro structure and two methyl groups at the 7th position. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Méthodes De Préparation
The synthesis of 4H-Inden-4-one, 1,2,3,5,6,7-hexahydro-7,7-dimethyl- involves several synthetic routes. One common method is the hydrogenation of 4H-Inden-4-one derivatives under specific conditions. The reaction typically requires a catalyst such as palladium on carbon (Pd/C) and hydrogen gas. The reaction is carried out under controlled temperature and pressure to achieve the desired product.
Industrial production methods often involve multi-step synthesis, starting from readily available precursors. The process may include steps such as alkylation, cyclization, and hydrogenation, followed by purification techniques like distillation or recrystallization to obtain high-purity 4H-Inden-4-one, 1,2,3,5,6,7-hexahydro-7,7-dimethyl-.
Analyse Des Réactions Chimiques
4H-Inden-4-one, 1,2,3,5,6,7-hexahydro-7,7-dimethyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can convert the compound into alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon, where nucleophiles like Grignard reagents (RMgX) or organolithium compounds (RLi) add to the carbonyl group, forming new carbon-carbon bonds.
The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
4H-Inden-4-one, 1,2,3,5,6,7-hexahydro-7,7-dimethyl- has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for treating various diseases.
Industry: It is used in the production of fragrances and flavoring agents due to its unique aromatic properties.
Mécanisme D'action
The mechanism of action of 4H-Inden-4-one, 1,2,3,5,6,7-hexahydro-7,7-dimethyl- involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor or receptor modulator, affecting biochemical pathways in cells. Its effects are mediated through binding to active sites or allosteric sites on target proteins, altering their activity and leading to physiological responses.
Comparaison Avec Des Composés Similaires
4H-Inden-4-one, 1,2,3,5,6,7-hexahydro-7,7-dimethyl- can be compared with similar compounds such as:
Cashmeran (4H-Inden-4-one, 1,2,3,5,6,7-hexahydro-1,1,2,3,3-pentamethyl-): Both compounds share a similar indanone structure but differ in the number and position of methyl groups.
1H-Indene, 2,4,5,6,7,7a-hexahydro-3,7-dimethyl-4-(2-methyl-1-propen-1-yl)-: This compound has a similar hexahydro structure but differs in the substituents attached to the indene ring.
The uniqueness of 4H-Inden-4-one, 1,2,3,5,6,7-hexahydro-7,7-dimethyl- lies in its specific substitution pattern, which imparts distinct chemical and physical properties, making it valuable for various applications.
Propriétés
Numéro CAS |
73013-93-1 |
|---|---|
Formule moléculaire |
C11H16O |
Poids moléculaire |
164.24 g/mol |
Nom IUPAC |
7,7-dimethyl-2,3,5,6-tetrahydro-1H-inden-4-one |
InChI |
InChI=1S/C11H16O/c1-11(2)7-6-10(12)8-4-3-5-9(8)11/h3-7H2,1-2H3 |
Clé InChI |
NWPCBUVQCWYOMG-UHFFFAOYSA-N |
SMILES canonique |
CC1(CCC(=O)C2=C1CCC2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-{4-[(E)-(4-Butylphenyl)diazenyl]phenyl}hexan-1-one](/img/structure/B14461588.png)

![4-Methoxybicyclo[5.2.0]nona-1,4,6-trien-3-one](/img/structure/B14461603.png)
![2-[(Cyanomethoxy)imino]-3-oxobutanamide](/img/structure/B14461605.png)
![3-[1-(Ethoxycarbonyl)-2-oxocyclododecyl]propanoic acid](/img/structure/B14461611.png)
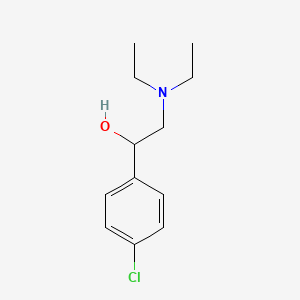
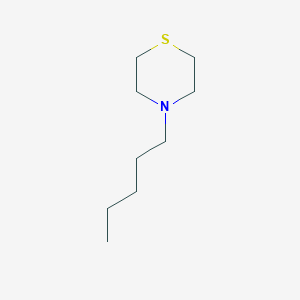
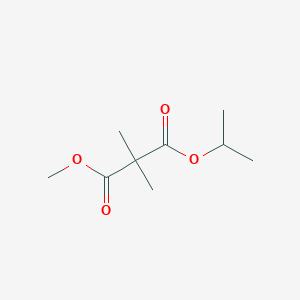
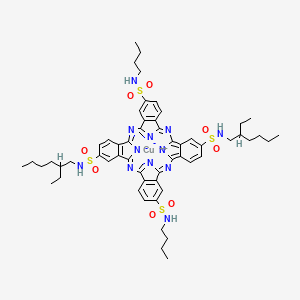
![1-Anilino-3-phenylpyrido[3,2-a]phenazin-5(7H)-one](/img/structure/B14461648.png)
